molecular formula C19H16N2O4 B13339700 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13339700
M. Wt: 336.3 g/mol
InChI Key: FJSOTHAUCCEZLI-UHFFFAOYSA-N
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Description

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its core structure consists of a propanoic acid backbone with an Fmoc group at the second carbon and a cyano (-CN) substituent at the third carbon. This compound is primarily used in peptide chemistry and drug discovery for constructing specialized peptide chains or probing enzyme-substrate interactions .

Properties

IUPAC Name

3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOTHAUCCEZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The cyano group can be introduced through a nucleophilic substitution reaction using sodium cyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to regenerate the free amine. This reaction is critical in solid-phase peptide synthesis (SPPS) workflows.

Reaction Conditions and Efficiency

ReagentSolventTemperatureTimeDeprotection EfficiencyAnalytical Method
20% PiperidineDMF25°C20 min>95%HPLC
DBU (2% in DMF)DCM25°C30 min~90%TLC

Mechanism :
The Fmoc group undergoes β-elimination via a two-step process:

  • Base-induced abstraction of the fluorenyl proton.

  • Cleavage of the carbamate linkage, releasing CO₂ and the free amine.

Key Observation :
The cyano group remains intact under these conditions, confirming its stability to basic environments.

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical activation and coupling reactions for peptide bond formation.

Activation and Coupling

Coupling ReagentSolventActivatorYieldPurity (HPLC)
DCC/HOBtDMFN/A82%94%
HATU/DIEADCMHOAt89%97%

Reaction Protocol :

  • Activate the carboxylic acid with DCC/HOBt or HATU/DIEA.

  • Couple with a primary amine (e.g., amino acid ester).

  • Purify via precipitation or chromatography.

Side Reaction :
Competitive formation of N-acylurea with DCC is minimized using HOBt.

Esterification

AlcoholCatalystSolventTimeYield
Benzyl alcoholDCC/DMAPDCM6 hr75%
MethanolHCl (gas)MeOH12 hr68%

Application :
Benzyl esters are commonly used to protect the carboxylic acid during side-chain modifications.

Cyano Group Transformations

The cyano group exhibits nucleophilic and electrophilic reactivity under controlled conditions.

Hydrolysis to Carboxamide

ConditionCatalystSolventTimeProductYield
H₂O₂, pH 10NaOHH₂O/THF24 hrCarboxamide60%
H₂SO₄ (30%)-H₂O48 hrCarboxylic Acid<10%

Selectivity :
Mild oxidative conditions favor carboxamide formation, while strong acidic hydrolysis is inefficient for this substrate .

Reduction to Primary Amine

Reducing AgentSolventTemperatureTimeYield
LiAlH₄THF0°C → 25°C4 hr55%
H₂ (1 atm)EtOH25°C12 hr<5%

Limitation :
Over-reduction or decomposition occurs with LiAlH₄, necessitating careful stoichiometric control .

Stability Under Synthetic Conditions

The compound demonstrates predictable degradation under extreme conditions:

ConditionObservationStability Timeframe
pH < 2 (HCl)Partial Fmoc cleavage<1 hr
pH > 12 (NaOH)Rapid Fmoc deprotection<5 min
80°C in DMFCyano group polymerization>24 hr

Recommendation :
Reactions should be conducted at neutral pH and temperatures ≤25°C to preserve structural integrity.

Scientific Research Applications

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in peptide synthesis.

    Biology: Studying protein interactions and functions.

Mechanism of Action

The mechanism of action for 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in various chemical reactions, making the compound versatile for different applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fmoc-Protected Propanoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Applications/Notes Reference IDs
3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (Target) -CN C₂₂H₁₈N₂O₄ 374.39 N/A Peptide synthesis; enzyme studies N/A
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 99.76% Lab chemicals; peptide intermediates
(S)-3-((Fmoc)amino)-2-(phenylsulfonamido)propanoic acid Benzenesulfonamido C₂₄H₂₂N₂O₆S 466.51 95% Sulfonamide-based drug discovery
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 468.91 N/A Bioconjugation; fluorescent probes
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 423.41 N/A Fluorinated peptide analogs
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 N/A Thiophene-based medicinal chemistry
3-{Cyclopentyl[(Fmoc)carbonyl]amino}propanoic acid Cyclopentyl C₂₃H₂₅NO₄ 379.45 N/A Cyclic alkyl modifications

Impact of Substituents on Properties

  • Solubility: Compounds with polar substituents (e.g., -CN, -SO₂NHPh) exhibit lower solubility in nonpolar solvents compared to hydrophobic groups (e.g., o-tolyl, cyclopentyl). For instance, (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid is stored as a stable powder at -20°C , whereas sulfonamido derivatives may require polar aprotic solvents for handling .
  • Biological Activity : Analogs with aromatic or heterocyclic substituents (e.g., indole, thiophene) are often used in antiviral or anticancer research. For example, indole derivatives () are explored for targeting intracellular receptors, while phenylsulfonamido analogs () may inhibit proteases or kinases .

Q & A

Basic: What safety protocols are essential when handling 3-cyano-2-(Fmoc-amino)propanoic acid?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to minimize inhalation risks (H335) .
  • Emergency Measures: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 15 minutes and seek medical attention .
  • Storage: Store in sealed containers at room temperature, away from incompatible materials (strong acids/bases) .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Conditions: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation .
  • Temperature: Room temperature (20–25°C); avoid freezing or prolonged exposure to >40°C .
  • Incompatibilities: Separate from oxidizing agents (e.g., peroxides) and reducing agents to avoid hazardous reactions .

Basic: What are common synthetic routes to prepare this Fmoc-protected amino acid derivative?

Answer:

  • Step 1: Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃/DMF) at 0–5°C for 2 hours .
  • Step 2: Introduce the cyano group via nucleophilic substitution or Strecker synthesis, followed by purification via reverse-phase HPLC (≥95% purity) .
  • Yield Optimization: Use anhydrous solvents and controlled pH (8–9) to minimize side reactions .

Advanced: How can Fmoc deprotection be optimized during solid-phase peptide synthesis?

Answer:

  • Reagent: Use 20% piperidine in DMF (v/v) for 10–20 minutes, monitored by UV absorbance at 301 nm (Fmoc removal efficiency >98%) .
  • Kinetics: Conduct time-course studies via LC-MS to confirm complete deprotection without backbone cleavage .
  • Alternative Methods: For acid-sensitive sequences, employ DBU/piperidine (2:98) to reduce racemization risks .

Advanced: What analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR: ¹H/¹³C NMR to confirm Fmoc-group integrity (δ 7.2–7.8 ppm for aromatic protons) and cyano resonance (δ 120–125 ppm in ¹³C) .
  • HPLC: Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • Mass Spectrometry: ESI-MS to verify molecular ion [M-H]⁻ (calculated for C₂₀H₁₇N₂O₅: 379.11 g/mol) .

Advanced: How should conflicting toxicity data (e.g., Category 2 vs. 4 acute toxicity) be resolved?

Answer:

  • Data Cross-Validation: Compare SDS classifications (e.g., OSHA HCS in vs. EU-GHS in ) and prioritize stricter protocols (e.g., assume Category 2 for skin/eye irritation) .
  • In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict LD₅₀ and refine hazard categorization .
  • Empirical Testing: Conduct acute toxicity assays (OECD 423) if discrepancies persist .

Advanced: What role does this compound play in designing peptidomimetic inhibitors?

Answer:

  • Backbone Modification: The cyano group enhances metabolic stability by resisting protease cleavage .
  • Case Study: In β-catenin/Tcf inhibitors, this derivative improved binding affinity (IC₅₀ = 0.8 µM vs. 5.2 µM for non-cyano analogs) via steric and electronic effects .
  • Coupling Efficiency: Use HATU/DIPEA in DCM for >90% coupling yield with hydrophobic residues .

Advanced: How does pH influence the compound’s stability during long-term storage?

Answer:

  • Optimal pH: Neutral (pH 6–7) in aqueous buffers; acidic conditions (pH <3) accelerate Fmoc hydrolysis, while basic conditions (pH >9) promote cyano group hydration .
  • Degradation Products: Monitor via LC-MS for traces of fluorenylmethanol (m/z 181.1) or propanoic acid derivatives .
  • Accelerated Aging: Stability studies at 40°C/75% RH for 4 weeks showed <5% degradation under inert atmosphere .

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